Uracil, 1-butyl-5-(dimethylamino)-3,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uracil, 1-butyl-5-(dimethylamino)-3,6-dimethyl- is a synthetic derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a butyl group at the 1-position, a dimethylamino group at the 5-position, and two methyl groups at the 3- and 6-positions. The molecular formula of this compound is C12H21N3O2, and it has a molecular weight of 239.31404 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uracil, 1-butyl-5-(dimethylamino)-3,6-dimethyl- typically involves the alkylation of uracil derivatives. One common method includes the reaction of 1-butyluracil with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures the removal of any impurities.
Chemical Reactions Analysis
Types of Reactions
Uracil, 1-butyl-5-(dimethylamino)-3,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced uracil derivatives.
Substitution: Formation of substituted uracil derivatives with various functional groups.
Scientific Research Applications
Uracil, 1-butyl-5-(dimethylamino)-3,6-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Uracil, 1-butyl-5-(dimethylamino)-3,6-dimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Butyluracil: Lacks the dimethylamino and additional methyl groups.
5-Dimethylaminouracil: Lacks the butyl and additional methyl groups.
3,6-Dimethyluracil: Lacks the butyl and dimethylamino groups.
Uniqueness
Uracil, 1-butyl-5-(dimethylamino)-3,6-dimethyl- is unique due to the combination of its substituents, which confer specific chemical and biological properties
Properties
CAS No. |
102613-19-4 |
---|---|
Molecular Formula |
C12H21N3O2 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
1-butyl-5-(dimethylamino)-3,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H21N3O2/c1-6-7-8-15-9(2)10(13(3)4)11(16)14(5)12(15)17/h6-8H2,1-5H3 |
InChI Key |
MWLGWFZXQAMCOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C(=O)N(C1=O)C)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.